2-Sulfanilamido-5,6-dimethylpyrazine
Description
2-Sulfanilamido-5,6-dimethylpyrazine is a synthetic pyrazine derivative characterized by a sulfonamide (-SO₂NH₂) group at the 2-position and methyl (-CH₃) groups at the 5- and 6-positions of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their diverse biological and industrial applications, including antimicrobial activity, flavor chemistry, and pheromone signaling.
Properties
CAS No. |
6298-34-6 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-8-9(2)15-12(7-14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,15,16) |
InChI Key |
FFGGFJZSRIYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanilamido-5,6-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanilamido-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or other reduced compounds .
Scientific Research Applications
2-Sulfanilamido-5,6-dimethylpyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Sulfanilamido-5,6-dimethylpyrazine involves its ability to inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Variations
The substituents on the pyrazine ring significantly influence biological activity, aroma profiles, and stability. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazine Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| 2-Sulfanilamido-5,6-dimethylpyrazine | 2: Sulfanilamido; 5,6: Methyl | Sulfonamide, Methyl |
| 2-Ethyl-3,6-dimethylpyrazine | 2: Ethyl; 3,6: Methyl | Alkyl, Methyl |
| 2-Ethyl-3,5-dimethylpyrazine | 2: Ethyl; 3,5: Methyl | Alkyl, Methyl |
| 2,6-Dimethylpyrazine | 2,6: Methyl | Methyl |
| 2-Methoxy-3,6-dimethylpyrazine | 2: Methoxy; 3,6: Methyl | Methoxy, Methyl |
| 5-Chloro-2,3-dimethylpyrazine | 2,3: Methyl; 5: Chloro | Chloro, Methyl |
Antimicrobial Properties
- 2-Ethyl-3,6-dimethylpyrazine : Exhibits broad-spectrum antimicrobial activity against fungi, oomycetes, and bacteria. EC₅₀ values range from 13–145.8 µg/mL , with complete bacterial growth inhibition at 509 µg/mL .
- 2-Ethyl-5-methylpyrazine : Less potent than the 3,6-dimethyl analog, requiring 339 µg/mL for bacterial inhibition .
- 2-Sulfanilamido-5,6-dimethylpyrazine: While direct data are unavailable, sulfonamide groups are classically associated with bacteriostatic effects by inhibiting folate synthesis.
Cytotoxicity and DNA Interactions
- 2,3-Dihydro-5,6-dimethylpyrazine : Induces apoptosis in HepG2 cells via DNA strand-breakage and activation of SAPK/JNK pathways . Biodistribution studies in mice show high accumulation in the brain and spinal cord .
- 2-Sulfanilamido-5,6-dimethylpyrazine: No direct data, but sulfonamides generally exhibit lower cytotoxicity compared to dihydropyrazines.
Aroma and Flavor Contributions
Pyrazines are critical in food flavoring due to low odor thresholds and roasted/nutty notes:
- 2-Ethyl-3,6-dimethylpyrazine: Dominant aroma compound in E-jiao (Colla Corii Asini) and roasted duck egg yolk, with odor activity values (OAV) up to 14,766 . It contributes "roast" notes and is a marker of fermentation quality in cocoa .
- 2,6-Dimethylpyrazine : Imparts "roasted nut" aromas in soy sauce and chocolate, formed via Maillard reactions .
- 2-Sulfanilamido-5,6-dimethylpyrazine : Likely less volatile due to the sulfonamide group, reducing its flavor contribution compared to alkyl-substituted analogs.
Pheromone Activity
- 2-Ethyl-3,6-dimethylpyrazine: Serves as an alarm pheromone in fire ants (Solenopsis invicta), eliciting dose-dependent electrophysiological (EAG) responses. Ants exhibit 300-fold greater sensitivity to this compound than humans .
- 2-Ethyl-3,5-dimethylpyrazine : A less active isomer, showing weaker EAG responses in fire ants .
Physicochemical Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
